molecular formula C16H11BrN4O4 B11489941 5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole

5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole

Cat. No.: B11489941
M. Wt: 403.19 g/mol
InChI Key: PQLJFFFWNVLVGX-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole is a complex organic compound characterized by the presence of benzodioxole and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole typically involves multi-step organic reactions

  • Preparation of Benzodioxole Intermediates

      Step 1: Synthesis of 1,3-benzodioxole-5-carboxylic acid from catechol and chloroacetic acid.

      Step 2: Bromination of 1,3-benzodioxole-5-carboxylic acid to obtain 6-bromo-1,3-benzodioxole-5-carboxylic acid.

      Step 3: Reduction of 6-bromo-1,3-benzodioxole-5-carboxylic acid to 6-bromo-1,3-benzodioxole-5-methanol.

  • Formation of Tetrazole Ring

      Step 4: Conversion of 6-bromo-1,3-benzodioxole-5-methanol to 6-bromo-1,3-benzodioxole-5-methyl chloride.

      Step 5: Reaction of 6-bromo-1,3-benzodioxole-5-methyl chloride with sodium azide to form 6-bromo-1,3-benzodioxole-5-methyl azide.

      Step 6: Cyclization of 6-bromo-1,3-benzodioxole-5-methyl azide to form the tetrazole ring, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), various nucleophiles

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of dehalogenated products

    Substitution: Formation of azides or other substituted derivatives

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole and tetrazole moieties play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1,3-benzodioxole-5-carboxylic acid
  • 6-bromo-1,3-benzodioxole-5-methanol
  • 1,3-benzodioxole-5-carboxylic acid

Uniqueness

5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole is unique due to the presence of both benzodioxole and tetrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11BrN4O4

Molecular Weight

403.19 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]tetrazole

InChI

InChI=1S/C16H11BrN4O4/c17-11-5-15-14(24-8-25-15)4-10(11)6-21-19-16(18-20-21)9-1-2-12-13(3-9)23-7-22-12/h1-5H,6-8H2

InChI Key

PQLJFFFWNVLVGX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

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